tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate
Overview
Description
tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate: is a chemical compound with the molecular formula C12H19ClN4O2 and a molecular weight of 286.76 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-[(6-chloropyrazin-2-yl)amino]propylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding or .
Reduction: Formation of or .
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and medicinal chemistry .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding .
Medicine: While not directly used as a therapeutic agent, this compound is valuable in drug discovery and development. It helps in the design and synthesis of potential drug candidates .
Industry: In the industrial sector, this compound finds applications in the production of specialty chemicals and advanced materials. It is used in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-butyl N-(6-chloropyridazin-3-yl)carbamate
- tert-butyl (6-bromohexyl)carbamate
Comparison: tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate is unique due to its specific structure, which includes a chloropyrazinyl group. This structural feature imparts distinct chemical and biological properties compared to similar compounds like tert-butyl N-(6-chloropyridazin-3-yl)carbamate , which contains a chloropyridazinyl group . The presence of the pyrazine ring in this compound can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
tert-butyl N-[3-[(6-chloropyrazin-2-yl)amino]propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O2/c1-12(2,3)19-11(18)16-6-4-5-15-10-8-14-7-9(13)17-10/h7-8H,4-6H2,1-3H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXUAQVKFBPJQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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